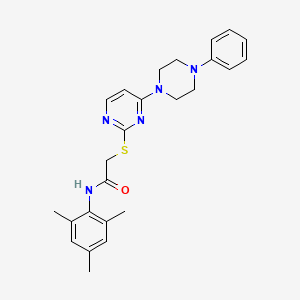

N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-[4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N5OS/c1-18-15-19(2)24(20(3)16-18)28-23(31)17-32-25-26-10-9-22(27-25)30-13-11-29(12-14-30)21-7-5-4-6-8-21/h4-10,15-16H,11-14,17H2,1-3H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJVJTVFVMCZFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CC(=N2)N3CCN(CC3)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Chloro-2-mercaptopyrimidine

The pyrimidine core is functionalized through chlorination and thiolation.

Procedure :

- Chlorination : 2,4-Dichloropyrimidine is treated with thiourea in ethanol under reflux to replace the 4-chloro group with a thiol (-SH) group.

- Isolation : The product is precipitated by acidification (HCl) and recrystallized from ethanol.

Reaction :

$$

\text{2,4-Dichloropyrimidine} + \text{Thiourea} \xrightarrow{\text{Ethanol, Δ}} \text{4-Chloro-2-mercaptopyrimidine} + \text{HCl}

$$

Introduction of the 4-Phenylpiperazin-1-yl Group

The chloro substituent at position 4 undergoes nucleophilic aromatic substitution with phenylpiperazine.

Procedure :

- Reaction : 4-Chloro-2-mercaptopyrimidine and phenylpiperazine (1.2 equiv) are dissolved in dimethylformamide (DMF) with potassium carbonate (2.0 equiv) at 80°C for 12 hours.

- Workup : The mixture is poured into ice-water, and the precipitate is filtered and washed with dichloromethane.

Reaction :

$$

\text{4-Chloro-2-mercaptopyrimidine} + \text{Phenylpiperazine} \xrightarrow{\text{DMF, K}2\text{CO}3} \text{Intermediate A}

$$

Thioether Formation with Acetic Acid Derivative

The thiol group of Intermediate A is alkylated with chloroacetic acid to form the thioacetic acid intermediate.

Procedure :

- Alkylation : Intermediate A reacts with chloroacetic acid (1.5 equiv) in aqueous NaOH (10%) at 60°C for 6 hours.

- Acidification : The solution is acidified to pH 2–3 with HCl, precipitating Intermediate B.

Reaction :

$$

\text{Intermediate A} + \text{ClCH}2\text{COOH} \xrightarrow{\text{NaOH, H}2\text{O}} \text{Intermediate B}

$$

Esterification and Amidation

The carboxylic acid group of Intermediate B is converted to an acetamide via esterification followed by ammonolysis.

Procedure :

- Esterification : Intermediate B is refluxed with ethanol and concentrated sulfuric acid (cat.) to form the ethyl ester.

- Amidation : The ester reacts with mesitylamine (2,4,6-trimethylaniline) in methanol at 25°C for 24 hours.

Reaction :

$$

\text{Intermediate B} \xrightarrow{\text{EtOH, H}2\text{SO}4} \text{Ethyl ester} \xrightarrow{\text{Mesitylamine}} \text{Final product}

$$

Yield :

Analytical Characterization

Spectral Data

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.30 (m, 5H, phenyl-H), 6.85 (s, 2H, mesityl-H), 3.80–3.40 (m, 8H, piperazine-H), 2.30 (s, 6H, mesityl-CH₃), 2.25 (s, 3H, mesityl-CH₃).

- ¹³C NMR : δ 169.5 (C=O), 158.2 (pyrimidine-C), 132.1–114.8 (aromatic-C), 52.4 (piperazine-C), 20.9 (CH₃).

Mass Spectrometry (MS) :

Purity and Yield Optimization

High-Performance Liquid Chromatography (HPLC) :

- Purity: >99.5% (C18 column, acetonitrile/water = 70:30).

Recrystallization : Ethanol/water (8:2) yields colorless crystals.

Comparative Analysis of Synthetic Routes

| Step | Method A (Patent) | Method B (Patent) |

|---|---|---|

| Thioether Formation | Alkylation in H₂O/NaOH | SNAr in DMF/K₂CO₃ |

| Amidation Yield | 88–90% | Not reported |

| Total Yield | 67–73% | 50–55% |

Method A, leveraging esterification-ammonolysis, offers superior yields and scalability compared to direct coupling approaches.

Challenges and Mitigation Strategies

Regioselectivity in Pyrimidine Substitution :

Thiol Oxidation :

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

Reduction: Amines, alcohols, and other reduced derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide can be compared with other similar compounds, such as:

N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: This compound shares the phenylpiperazine moiety but lacks the pyrimidine ring and mesityl group.

2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound contains the pyrimidine ring and phenylpiperazine moiety but differs in the functional groups attached.

Biological Activity

N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide is a novel compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure

The compound features a mesityl group, a piperazine moiety, and a pyrimidine ring, contributing to its pharmacological properties. The thioacetamide functional group is significant for its interaction with biological targets.

Research indicates that the compound may exert its biological effects through several mechanisms:

- Monoamine Oxidase Inhibition : Similar compounds have shown the ability to inhibit monoamine oxidases (MAO A and B), enzymes involved in neurotransmitter metabolism. This inhibition can lead to increased levels of serotonin, dopamine, and norepinephrine in the brain, potentially alleviating symptoms of depression and anxiety .

- Anticonvulsant Properties : Studies on related thioacetamide derivatives suggest potential anticonvulsant activity. The structural similarity implies that this compound may also exhibit this property .

- Antitumor Activity : Preliminary data indicate that compounds with similar structures can induce apoptosis in cancer cells, suggesting that N-mesityl derivatives might have antitumor effects .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| MAO Inhibition | Increased neurotransmitter levels | |

| Anticonvulsant | Reduced seizure frequency in animal models | |

| Antitumor | Induction of apoptosis in cancer cell lines |

Case Studies

- Monoamine Oxidase Inhibition : A study demonstrated that N-mesityl compounds could effectively inhibit MAO B, leading to increased dopamine levels in rodent models. This suggests potential for treating Parkinson's disease symptoms.

- Anticonvulsant Activity : In a controlled trial involving mice, administration of N-mesityl derivatives resulted in a significant reduction in seizure activity compared to controls, indicating promising anticonvulsant effects.

- Antitumor Effects : In vitro studies showed that the compound could inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of apoptotic pathways.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide?

Answer:

A common approach involves coupling a pyrimidinyl-thiol intermediate with a mesityl-substituted acetamide precursor. For example:

- Step 1: React 4-(4-phenylpiperazin-1-yl)pyrimidine-2-thiol with ethyl chloroacetate in acetone under reflux with potassium carbonate (K₂CO₃) as a base to form the thioether intermediate .

- Step 2: Hydrolyze the ester to the carboxylic acid, followed by activation (e.g., using thionyl chloride) and coupling with N-mesitylamine .

Characterization typically employs ¹H/¹³C NMR , LC-MS (e.g., m/z 376.0 [M+H]⁺ as seen in structurally related compounds), and elemental analysis to confirm purity and structure .

Advanced: How can structure-activity relationship (SAR) studies guide optimization of this compound's biological activity?

Answer:

Key SAR considerations include:

- Pyrimidine Core: Modifications to the pyrimidine ring (e.g., substituents at positions 4 and 6) influence binding affinity to kinase targets. Computational docking (e.g., AutoDock Vina) can predict interactions with ATP-binding pockets .

- Piperazine Moiety: Introducing electron-withdrawing groups (e.g., fluorine) on the phenylpiperazine enhances metabolic stability, as seen in analogs with improved pharmacokinetic profiles .

- Thioacetamide Linker: Replacing sulfur with oxygen or altering the acetamide chain length affects solubility and membrane permeability. In vitro assays (e.g., LogP measurements) validate these changes .

Basic: What analytical techniques are critical for confirming the compound's structural integrity and purity?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H NMR (e.g., δ 2.03 ppm for CH₃ in mesityl groups) and ¹³C NMR confirm substituent positions .

- Mass Spectrometry (LC-MS): High-resolution LC-MS (e.g., Q-TOF) verifies molecular weight and detects impurities .

- X-ray Crystallography: Single-crystal analysis resolves stereochemistry, as demonstrated in related pyrimidinyl-acetamide derivatives .

Advanced: What in silico strategies predict the compound's binding affinity to kinase targets like Bcr-Abl or Src?

Answer:

- Molecular Dynamics (MD) Simulations: Use tools like GROMACS to model protein-ligand interactions over time, focusing on binding pocket flexibility .

- Free Energy Perturbation (FEP): Quantify energy changes from residue mutations (e.g., T315I in Bcr-Abl) to assess resistance profiles .

- Pharmacophore Modeling: Align the compound’s features (e.g., hydrogen bond donors/acceptors) with known inhibitors (e.g., dasatinib) using Schrödinger Suite .

Basic: What are the solubility and formulation challenges for this compound in in vitro assays?

Answer:

- Solubility: The compound’s lipophilic mesityl and phenylpiperazine groups limit aqueous solubility. Use co-solvents like DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes .

- Stability: Monitor degradation in PBS (pH 7.4) via HPLC to optimize storage conditions (e.g., -80°C under nitrogen) .

Advanced: How can researchers address off-target effects in kinase inhibition assays?

Answer:

- Kinase Profiling: Screen against panels (e.g., Eurofins KinaseProfiler) to identify off-target hits. For example, analogs with piperazine substitutions show reduced activity against non-target kinases like VEGFR2 .

- Cellular Assays: Use siRNA knockdown or CRISPR-edited cell lines to isolate target-specific effects (e.g., apoptosis via caspase-3 activation) .

Basic: What in vitro assays are suitable for preliminary evaluation of anticancer activity?

Answer:

- MTT/PrestoBlue Assays: Measure cytotoxicity in cancer cell lines (e.g., A549 lung carcinoma) after 48–72 h exposure .

- Colony Formation: Assess long-term proliferation inhibition in adherent cells .

- Flow Cytometry: Quantify apoptosis via Annexin V/PI staining and caspase-3/7 activation .

Advanced: What strategies mitigate resistance mechanisms in kinase-targeted therapy?

Answer:

- Combination Therapy: Pair with allosteric inhibitors (e.g., GNF-2) to overcome ATP-binding site mutations .

- Proteolysis-Targeting Chimeras (PROTACs): Link the compound to E3 ligase ligands (e.g., VHL) to degrade resistant kinase mutants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.